3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Overview
Description
3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a chlorothiophene group and an amine group, making it a versatile intermediate for further chemical transformations.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-chlorothiophene-2-carboxylic acid and hydrazine hydrate.
Reaction Steps:
The carboxylic acid is first converted to its corresponding acyl chloride using thionyl chloride.
The acyl chloride is then reacted with hydrazine hydrate to form the hydrazide intermediate.
The hydrazide is cyclized under acidic conditions to form the pyrazole ring.
Finally, the pyrazole ring is methylated using methyl iodide to introduce the methyl group at the 1-position.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to an amine derivative or reduce other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the chlorothiophene or pyrazole ring, introducing different substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biologically active molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids, and other oxidized products.
Reduction: Amine derivatives and reduced functional groups.
Substitution: Substituted pyrazoles and chlorothiophenes.
Coupling Reactions: Biologically active molecules and complex organic compounds.
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the pyrazole and chlorothiophene rings can participate in π-π stacking and hydrophobic interactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
3-(5-bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
3-(5-fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
3-(5-iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Uniqueness: Compared to its bromo, fluoro, and iodo analogs, 3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine exhibits unique reactivity and biological activity due to the presence of the chlorine atom, which influences its electronic properties and steric effects.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S/c1-12-8(10)4-5(11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWXSQBPIKUSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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